molecular formula C8H10N4O B11911568 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 90358-17-1

4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B11911568
CAS No.: 90358-17-1
M. Wt: 178.19 g/mol
InChI Key: IXDSNGJEUPDLPH-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide (MeONa) to form the pyrrolopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow chemistry to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the methoxy and amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like sodium methoxide (MeONa) or potassium carbonate (K2CO3) in polar solvents are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can lead to the formation of reduced amine derivatives.

Scientific Research Applications

4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups contribute to its ability to interact with various molecular targets, making it a versatile compound in drug discovery.

Properties

CAS No.

90358-17-1

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C8H10N4O/c1-4-3-10-6-5(4)7(13-2)12-8(9)11-6/h3H,1-2H3,(H3,9,10,11,12)

InChI Key

IXDSNGJEUPDLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=NC(=N2)N)OC

Origin of Product

United States

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